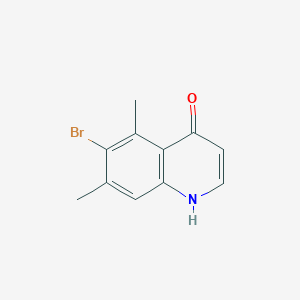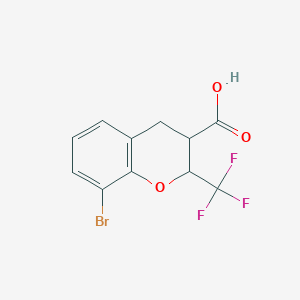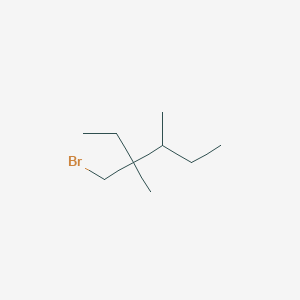![molecular formula C10H21N3O B13196266 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound that features a pyrrolidine ring, a urea moiety, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea typically involves the reaction of 2-methylpyrrolidine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.
Pyrrolidine Derivatives: Various pyrrolidine-based compounds used in medicinal chemistry.
Uniqueness
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-[(2-methylpyrrolidin-2-yl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-8(2)13-9(14)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H2,11,13,14) |
Clave InChI |
NPZYSGJSZVCJIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NCC1(CCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
![3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane](/img/structure/B13196202.png)
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)






![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
